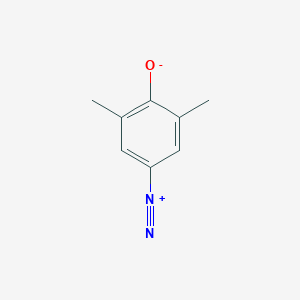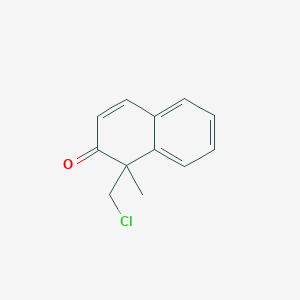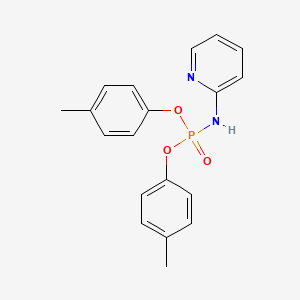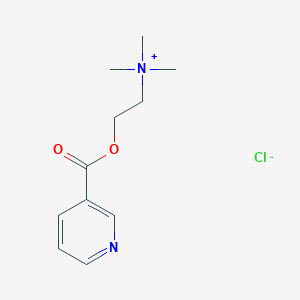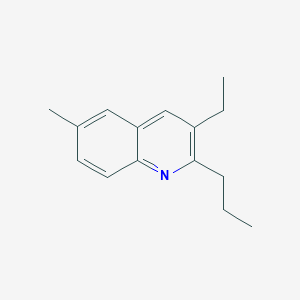
Quinoline, 3-ethyl-6-methyl-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 3-ethyl-6-methyl-2-propyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. This compound has gained significant attention due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-ethyl-6-methyl-2-propyl-quinoline, can be achieved through several classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods often involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions. For instance, the Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs green and sustainable methods to minimize environmental impact. These methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and other green reaction protocols . For example, the use of copper salt-D-glucose in aqueous ethanol as a green solvent has been reported for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3-ethyl-6-methyl-2-propyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.
Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of quinoline.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Quinoline, 3-ethyl-6-methyl-2-propyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery, particularly as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets and pathways. For instance, quinoline compounds can intercalate with DNA, inhibiting the replication of certain pathogens. They may also interact with enzymes or receptors, modulating biological processes . The exact mechanism depends on the specific derivative and its functional groups.
Comparison with Similar Compounds
Quinoline, 3-ethyl-6-methyl-2-propyl- can be compared with other quinoline derivatives such as:
Quinoline, 6-methyl-: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Quinoline, 2-propyl-: Another derivative with distinct reactivity and applications.
Properties
CAS No. |
3299-45-4 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-ethyl-6-methyl-2-propylquinoline |
InChI |
InChI=1S/C15H19N/c1-4-6-14-12(5-2)10-13-9-11(3)7-8-15(13)16-14/h7-10H,4-6H2,1-3H3 |
InChI Key |
SASZSVVBBYHWNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C2C=C(C=CC2=N1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


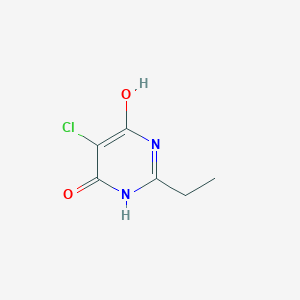
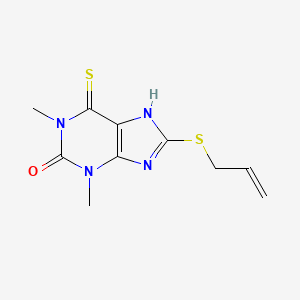


![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
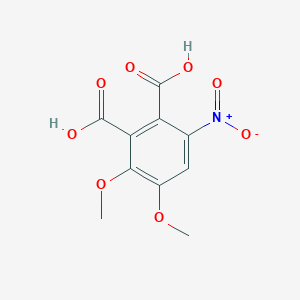
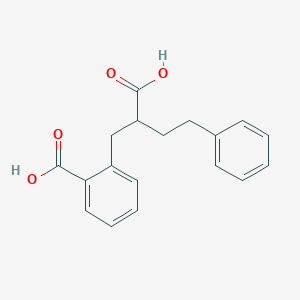
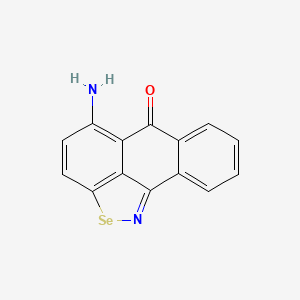
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
